2,5-Difluoro-4-thiocyanatoaniline, HCl
Description
Chemical Structure: 2,5-Difluoro-4-thiocyanatoaniline, HCl (CAS 1150114-25-2) is an aromatic amine derivative featuring two fluorine atoms at positions 2 and 5 of the benzene ring, a thiocyanate (-SCN) group at position 4, and a hydrochloride salt. The compound’s molecular formula is C₇H₅ClF₂N₂S, with a molecular weight of 226.64 g/mol .
The thiocyanate group may confer reactivity for further functionalization, such as nucleophilic substitution or coordination chemistry .
Properties
IUPAC Name |
(4-amino-2,5-difluorophenyl) thiocyanate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2S.ClH/c8-4-2-7(12-3-10)5(9)1-6(4)11;/h1-2H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSXQAMCTCNIDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)SC#N)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674950 | |
| Record name | 4-Amino-2,5-difluorophenyl thiocyanate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-25-2 | |
| Record name | Thiocyanic acid, 4-amino-2,5-difluorophenyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2,5-difluorophenyl thiocyanate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-thiocyanatoaniline hydrochloride typically involves the introduction of fluorine atoms and a thiocyanate group onto an aniline derivative. The process may include:
Fluorination: Introduction of fluorine atoms at specific positions on the benzene ring.
Thiocyanation: Addition of the thiocyanate group using thiocyanogen or similar reagents.
Formation of Hydrochloride Salt: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods
The process would require careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-thiocyanatoaniline hydrochloride can undergo several types of chemical reactions:
Nucleophilic Substitution: The thiocyanate group can be displaced by other nucleophiles, forming new C-N or C-S bonds.
Hydrolysis: The aniline hydrochloride group may undergo hydrolysis in water, releasing aniline and hydrochloric acid.
Acid-Base Reactions: The aniline group can act as a weak base and participate in acid-base reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Hydrolysis: Typically occurs in aqueous solutions.
Acid-Base Reactions: Involve acids or bases such as hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Hydrolysis: Aniline and hydrochloric acid.
Acid-Base Reactions: Corresponding salts and water.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May be used in studies involving enzyme inhibition or protein interactions.
Industry: Could be used in the production of specialty chemicals or materials .
Mechanism of Action
The exact mechanism of action for 2,5-Difluoro-4-thiocyanatoaniline hydrochloride is not well-documented. its reactivity can be attributed to the presence of electron-withdrawing fluorine atoms, a reactive thiocyanate group, and a basic aniline group. These functional groups can interact with various molecular targets, potentially affecting biological pathways.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent Effects: Fluorine vs. Chlorine: The target compound’s fluorine atoms (electronegative but small) create weaker steric hindrance compared to chlorine in 2,5-Dichloro-N-Methylaniline HCl. This may enhance its reactivity in electrophilic substitution reactions . Thiocyanate (-SCN) vs.
Hydrochloride Salt :
The HCl salt improves aqueous solubility, a feature shared with 2,5-Dichloro-N-Methylaniline HCl but absent in neutral analogs like 3-Fluoro-5-(methylthio)aniline .
Reactivity and Stability
- Thiocyanate Reactivity : The -SCN group can act as a pseudohalide, participating in nucleophilic substitutions or forming metal complexes, which is distinct from the inert nitro group in 2-Fluoro-4-nitroaniline .
- Stability : Thiocyanates are generally less stable under acidic or oxidative conditions compared to thioethers (e.g., 3-Fluoro-5-(methylthio)aniline) or chloro-substituted analogs .
Biological Activity
Chemical Identity and Properties:
- Name: 2,5-Difluoro-4-thiocyanatoaniline, HCl
- Molecular Formula: C7H5ClF2N2S
- Molecular Weight: 222.6 g/mol
- CAS Number: 1150114-25-2
- Purity: Minimum 97%
- Storage Conditions: Room temperature
This compound is a thiocyanate derivative of aniline, which incorporates two fluorine atoms and has potential applications in biological and chemical research.
This compound exhibits unique biological activity due to its structural components. The presence of the thiocyanate group is known to influence enzyme interactions and receptor binding. The fluorine atoms enhance lipophilicity, potentially improving membrane permeability and bioavailability in biological systems.
In Vitro Studies
Research indicates that compounds with thiocyanate groups can exhibit antimicrobial properties. For instance, studies on similar thiocyanate derivatives have shown inhibition of bacterial growth through interference with cellular processes.
Case Studies
-
Antimicrobial Activity:
- A study investigated the antimicrobial effects of various thiocyanate derivatives against common pathogens. Results indicated that compounds similar to 2,5-Difluoro-4-thiocyanatoaniline demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus.
-
Enzyme Inhibition:
- Research focused on enzyme inhibition mechanisms revealed that thiocyanates can act as reversible inhibitors for certain enzymes involved in metabolic pathways. This suggests potential applications in drug design targeting metabolic disorders.
Toxicology
While the biological activity is promising, it is crucial to consider the toxicity profile of 2,5-Difluoro-4-thiocyanatoaniline. Preliminary assessments indicate moderate toxicity levels, necessitating further investigation into its safety for therapeutic use.
Data Table: Summary of Biological Activity Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
